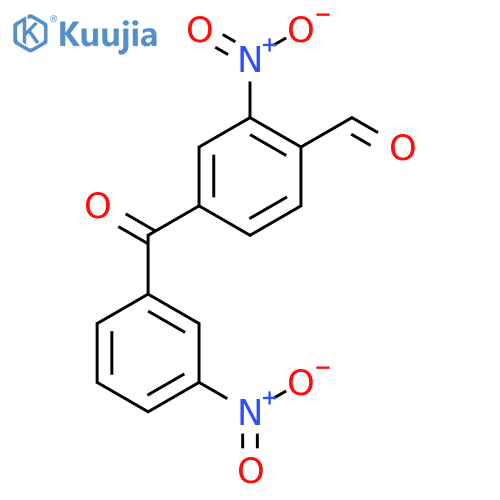

Cas no 15807-82-6 (2-Nitro-4-(3-nitrobenzoyl)benzaldehyde)

15807-82-6 structure

商品名:2-Nitro-4-(3-nitrobenzoyl)benzaldehyde

2-Nitro-4-(3-nitrobenzoyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Nitro-4-(3-nitrobenzoyl)benzaldehyde

- 15807-82-6

-

- インチ: InChI=1S/C14H8N2O6/c17-8-11-5-4-10(7-13(11)16(21)22)14(18)9-2-1-3-12(6-9)15(19)20/h1-8H

- InChIKey: WNCOVNOWKMHGPW-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2)C=O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 300.03823598g/mol

- どういたいしつりょう: 300.03823598g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 469

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 126Ų

2-Nitro-4-(3-nitrobenzoyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019097270-1g |

2-Nitro-4-(3-nitrobenzoyl)benzaldehyde |

15807-82-6 | 95% | 1g |

447.32 USD | 2021-05-31 | |

| Crysdot LLC | CD12137376-1g |

2-Nitro-4-(3-nitrobenzoyl)benzaldehyde |

15807-82-6 | 95+% | 1g |

$518 | 2024-07-23 |

2-Nitro-4-(3-nitrobenzoyl)benzaldehyde 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

15807-82-6 (2-Nitro-4-(3-nitrobenzoyl)benzaldehyde) 関連製品

- 5333-27-7(1-(4-Methyl-3-nitrophenyl)ethanone)

- 2243-79-0((2-Nitro-phenyl)-phenyl-methanone)

- 1775-95-7(2-Amino-5-nitrobenzophenone)

- 577-59-3(2'-Nitroacetophenone)

- 71535-97-2(2,2’,4,4’-Tetranitrobenzophenone)

- 32580-41-9(1-(2-Amino-5-nitrophenyl)ethanone)

- 1444-72-0(Methanone,(2-aminophenyl)(2-nitrophenyl)-)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量